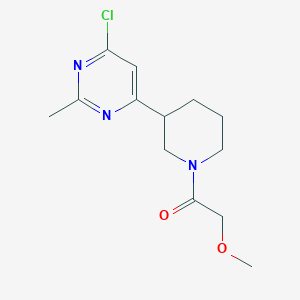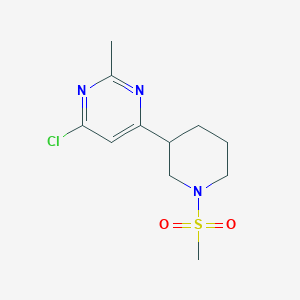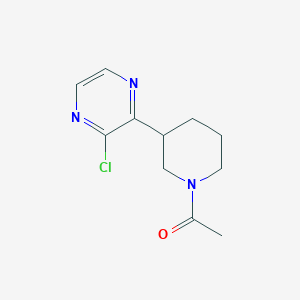
2-Amino-6-(Trifluormethyl)pyridin-3-methanol
Übersicht
Beschreibung
“2-Amino-6-(trifluoromethyl)pyridine-3-methanol” is a substrate used in a one-pot synthesis of the corresponding 7-aza-indole . It is also involved in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 .
Molecular Structure Analysis
The molecular formula of “2-Amino-6-(trifluoromethyl)pyridine-3-methanol” is C6H5F3N2 . Its molecular weight is 162.11 . The SMILES string representation is Nc1cccc(n1)C(F)(F)F .Physical and Chemical Properties Analysis
“2-Amino-6-(trifluoromethyl)pyridine-3-methanol” is a solid at 20 degrees Celsius . It has a melting point range of 85.0 to 89.0 degrees Celsius . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Synthese von Agrochemikalien
2-Amino-6-(Trifluormethyl)pyridin-3-methanol: ist ein Schlüsselzwischenprodukt bei der Synthese verschiedener Agrochemikalien. Die Trifluormethylpyridin-(TFMP)-Derivate, einschließlich dieser Verbindung, werden hauptsächlich zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Die einzigartige Kombination der physikalisch-chemischen Eigenschaften des Fluoratoms und der Eigenschaften des Pyridinrests tragen zu den biologischen Aktivitäten dieser Derivate bei .
Pharmazeutische Industrie
Im pharmazeutischen Bereich werden TFMP-Derivate in Wirkstoffe eingearbeitet. Derivate dieser Verbindung wurden in mehreren pharmazeutischen Produkten verwendet, die die Marktzulassung erhalten haben, und viele weitere befinden sich in klinischen Studien . Das Vorhandensein des TFMP-Restes ist entscheidend, da er sich auf die biologischen Aktivitäten und physikalischen Eigenschaften der Verbindungen auswirkt .
Veterinärmedizin
Ähnlich wie bei seinen Anwendungen in Humanpharmaka werden This compound-Derivate auch in veterinärmedizinischen Produkten eingesetzt. Zwei veterinärmedizinische Produkte, die den TFMP-Rest enthalten, haben die Marktzulassung erhalten, was auf seine Bedeutung für die Tiergesundheit hinweist .
Zwischenprodukte der organischen Synthese
Diese Verbindung dient als Zwischenprodukt für die Synthese verschiedener organischer Verbindungen. Ihre Derivate sind stark nachgefragt, insbesondere für die Synthese von Pflanzenschutzmitteln . Die Entwicklung neuer Verfahren zur Synthese dieser Zwischenprodukte ist ein wichtiger Forschungsbereich.
Humane 11β-Hydroxysteroid-Dehydrogenase Typ 1-Inhibitoren
This compound: ist an der Synthese von Inhibitoren für die humane 11β-Hydroxysteroid-Dehydrogenase Typ 1 beteiligt . Dieses Enzym spielt eine Rolle im Stoffwechsel von Steroidhormonen, und Inhibitoren können zur Behandlung verschiedener Stoffwechselstörungen nützlich sein.
Entwicklung neuer Pestizide und Insektizide
Der Trifluormethylpyridinrest ist eine häufige funktionelle Gruppe in vielen Pestiziden und Insektiziden. Derivate von This compound sind wertvoll für die Entwicklung neuer Arten von Pestiziden und Insektiziden, um die therapeutische Aktivität zu verbessern .
Safety and Hazards
“2-Amino-6-(trifluoromethyl)pyridine-3-methanol” is considered hazardous. It is toxic if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . If swallowed, it is advised to immediately call a poison center or doctor .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with the respiratory system .
Mode of Action
It’s known that the compound is used as a substrate in the synthesis of the corresponding 7-aza-indole .
Pharmacokinetics
The compound is known to be sparingly soluble in methanol , which may influence its bioavailability.
Biochemische Analyse
Biochemical Properties
2-Amino-6-(trifluoromethyl)pyridine-3-methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a substrate in the synthesis of 7-aza-indole . It also interacts with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of enzymes and proteins.
Cellular Effects
2-Amino-6-(trifluoromethyl)pyridine-3-methanol has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the respiratory system , indicating its potential impact on cellular respiration and energy production. Additionally, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol involves its interactions with biomolecules at the molecular level. The compound binds to the active sites of enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions are facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions. Furthermore, 2-Amino-6-(trifluoromethyl)pyridine-3-methanol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions . Its degradation products may have different biochemical properties and effects on cells. Long-term exposure to 2-Amino-6-(trifluoromethyl)pyridine-3-methanol can lead to changes in cellular function, including alterations in metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can cause significant changes in cellular processes and may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing toxicity.
Metabolic Pathways
2-Amino-6-(trifluoromethyl)pyridine-3-methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol within cells and tissues are critical for its biochemical effects. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells are influenced by these transport mechanisms, which determine the compound’s availability for biochemical reactions.
Subcellular Localization
The subcellular localization of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell by targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, influencing cellular processes and metabolic pathways.
Eigenschaften
IUPAC Name |
[2-amino-6-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)5-2-1-4(3-13)6(11)12-5/h1-2,13H,3H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQSKFWEGPKVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine](/img/structure/B1399463.png)
![[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1399464.png)


